N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide
Description
N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide is a methanimidamide derivative characterized by a dimethylamino group attached to a formamidine backbone and a para-substituted trifluoromethylphenyl ring. This compound is structurally related to carbamate and urea-based pesticides but distinguishes itself through its imidamide functional group.
Properties
IUPAC Name |
N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c1-15(2)7-14-9-5-3-8(4-6-9)10(11,12)13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGSOSYYKVMICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]methanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-(trifluoromethyl)aniline under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]methanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]methanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and applications among N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide and related compounds:
*Inferred based on structural similarity to formetanate.
Key Differences and Implications
Functional Group Variations: Urea vs. Methanimidamide: Urea derivatives (e.g., fluometuron, isoproturon) exhibit herbicidal activity by inhibiting photosynthesis, whereas methanimidamides (e.g., formetanate) target acetylcholinesterase in pests. The imidamide group enhances systemic mobility in plants, improving pesticidal efficacy . Electron-Withdrawing Groups: The -CF₃ group in this compound increases lipophilicity and metabolic stability compared to non-halogenated analogs like N,N-Dimethyl-N'-phenylformamidine .
Substituent Effects: Phenyl Ring Modifications: The para-trifluoromethyl group in the target compound likely enhances binding to pest-specific enzymes, similar to formetanate’s meta-carbamate substituent .
Toxicity and Regulation :
- Formetanate hydrochloride (P198) and related methanimidamides are classified as acutely toxic hazardous wastes due to their acetylcholinesterase inhibition, requiring strict regulatory handling .
Biological Activity
N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides an overview of its biological activity, including its mechanism of action, efficacy in different biological contexts, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H12F3N3
- Molecular Weight : 251.23 g/mol
The trifluoromethyl group is significant for enhancing the lipophilicity and metabolic stability of the compound, which can influence its biological activity.
The biological activity of this compound is primarily linked to its role as a modulator in various biochemical pathways. Research indicates that compounds with similar structures often interact with specific enzymes or receptors, leading to altered cellular responses.
Inhibition of Enzymatic Activity
One notable aspect of this compound's biological activity is its potential inhibition of certain enzymes. For example, studies have shown that related methanimidamide derivatives can inhibit methionine aminopeptidases, which are crucial for protein synthesis and maturation in Mycobacterium tuberculosis . This suggests that this compound may also exhibit similar properties.
Pharmacokinetics and Bioavailability
Pharmacokinetic profiles are critical for understanding the efficacy of any therapeutic agent. Compounds similar to this compound have been shown to possess favorable pharmacokinetic properties, including good bioavailability and metabolic stability . Such characteristics are essential for ensuring effective concentrations at the target sites within biological systems.
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
